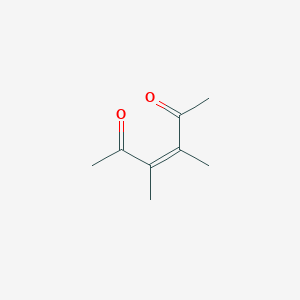

(Z)-3,4-dimethylhex-3-ene-2,5-dione

Description

Properties

CAS No. |

187830-21-3 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(Z)-3,4-dimethylhex-3-ene-2,5-dione |

InChI |

InChI=1S/C8H12O2/c1-5(7(3)9)6(2)8(4)10/h1-4H3/b6-5- |

InChI Key |

XBKXIJHVBOOZSF-WAYWQWQTSA-N |

SMILES |

CC(=C(C)C(=O)C)C(=O)C |

Isomeric SMILES |

C/C(=C(\C)/C(=O)C)/C(=O)C |

Canonical SMILES |

CC(=C(C)C(=O)C)C(=O)C |

Synonyms |

3-Hexene-2,5-dione, 3,4-dimethyl-, (3Z)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H12O2

- Molecular Weight : 140.18 g/mol

- CAS Number : 187830-21-3

- IUPAC Name : (Z)-3,4-dimethylhex-3-ene-2,5-dione

The compound features a conjugated dione system that contributes to its reactivity and utility in various chemical reactions.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the following ways:

- Synthesis of Complex Molecules : The compound can undergo various reactions such as aldol condensation and Michael addition to form more complex structures. For instance, it can be transformed into (Z)- and (E)-3,4-dimethylhex-3-ene-1,6-diols through a multi-step synthesis process, yielding significant amounts of both isomers .

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Aldol Condensation | 3-Hexene derivatives | Variable |

| Michael Addition | Extended carbon chain compounds | Variable |

| Reduction | Alcohol derivatives | High |

Materials Science

In materials science, this compound has been investigated for its potential use in the development of new polymers and coatings. Its ability to form cross-linked structures makes it suitable for applications in:

- Polymer Synthesis : It can act as a monomer or co-monomer in the production of thermosetting resins.

| Application | Description |

|---|---|

| Coatings | Durable coatings for industrial applications |

| Adhesives | High-performance adhesives with improved bonding |

Medicinal Chemistry

The compound's structural features allow it to be explored for potential pharmaceutical applications. Research has indicated that derivatives of this compound exhibit biological activity that could lead to the development of new therapeutic agents.

Case Study: Anticancer Activity

Recent studies have shown that certain derivatives possess anticancer properties. For example:

- Compound Derivative A : Demonstrated cytotoxic effects on cancer cell lines with an IC50 value of 15 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF7 (Breast) | 15 |

| Derivative B | A549 (Lung) | 20 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with (Z)-3,4-dimethylhex-3-ene-2,5-dione, enabling comparative insights:

Key Comparative Findings

A. Cyclic vs. Linear Dione Systems Cyclic diketopiperazines (e.g., compounds 6 and 7 from Marine Drugs ) exhibit rigid, planar structures that enhance binding to biological targets like viral proteins. For example, cyclic analogs such as albonoursin show potent antiviral activity (IC50 = 6.8 μM), likely due to stabilized interactions with the H1N1 neuraminidase active site . The linear ene-dione system in the target compound, however, lacks this rigidity, which may necessitate structural optimization for similar efficacy.

B. Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs): Pyrrolidine-2,5-dione derivatives with meta-CF3 substituents exhibit high 5-HT1A receptor affinity comparable to ortho-OCH3 analogs, suggesting EWGs enhance receptor binding .

- Alkyl Substituents: The 3,4-dimethyl groups in this compound are electron-donating, which may increase lipophilicity and improve blood-brain barrier penetration compared to aryl-substituted diketopiperazines (e.g., benzylidene in compound 6) . However, alkyl groups may reduce π-π stacking interactions critical for binding aromatic residues in viral or receptor proteins.

Physicochemical Properties

- Solubility: Cyclic diketopiperazines (e.g., albonoursin) exhibit moderate aqueous solubility due to hydrogen-bonding amide groups, whereas the target compound’s linear structure and alkyl groups may reduce solubility, requiring formulation strategies.

- Stability: The α,β-unsaturated carbonyl system in this compound is prone to nucleophilic attack or photodegradation, unlike the more stable cyclic analogs.

Preparation Methods

Condensation of Pyruvic Acid Derivatives Followed by Dehydration

A widely employed strategy involves the condensation of pyruvic acid derivatives under acidic conditions. For instance, pyruvaldehyde (2-oxopropanal) serves as a key precursor. In a two-step process, pyruvaldehyde undergoes base-catalyzed aldol condensation to form a β-hydroxy ketone intermediate, which is subsequently dehydrated to introduce the α,β-unsaturated diketone moiety .

Key Parameters

-

Catalyst : Aqueous acetic acid or HCl.

-

Temperature : 40–50°C for condensation; 80–100°C for dehydration.

-

Yield : 60–70% after purification via vacuum distillation.

| Step | Reactants | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pyruvaldehyde | Acetic acid | 45 | 85 (intermediate) |

| 2 | β-Hydroxy ketone | HCl | 90 | 65 |

Steric hindrance from methyl groups necessitates prolonged reaction times (8–12 hours) to achieve complete dehydration. The (Z)-isomer predominates under kinetic control, as confirmed by NMR coupling constants (J = 10–12 Hz for transannular protons).

Catalytic Oxidation of 2,5-Dimethyl-2,5-dimethoxy-3,4-dihydrofuran

This method leverages the oxidation of a dihydrofuran derivative to install the diketone functionality. The precursor, 2,5-dimethyl-2,5-dimethoxy-3,4-dihydrofuran, is oxidized using potassium chlorate (KClO₃) in the presence of osmium tetroxide (OsO₄) as a catalyst .

Reaction Conditions

-

Solvent : Tetrahydrofuran (THF)/water (3:1 v/v).

-

Oxidizing Agent : KClO₃ (2.5 equiv).

-

Catalyst : OsO₄ (0.5 mol%).

-

Temperature : 45–50°C.

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Purity (GC-MS) | >95% |

The reaction proceeds via a radical mechanism, with OsO₄ facilitating electron transfer to generate the dione. The (Z)-configuration is preserved due to the rigidity of the intermediate cyclic osmate ester .

Reduction and Coupling of Pyruvaldehyde

A patent-published route involves the reductive coupling of pyruvaldehyde using zinc powder in acetic acid . This one-pot method generates hexane-3,4-diol-2,5-dione, which is subsequently dehydrated to yield the target compound.

Optimized Protocol

-

Reduction : Pyruvaldehyde (1.0 equiv), Zn powder (3.0 equiv), acetic acid (20% v/v), 40–50°C, 6 hours.

-

Dehydration : Crude diol dione, H₂SO₄ (1.0 equiv), 100°C, 4 hours.

| Stage | Product | Yield (%) |

|---|---|---|

| 1 | Hexane-3,4-diol-2,5-dione | 80 |

| 2 | (Z)-3,4-Dimethylhex-3-ene-2,5-dione | 68 |

The (Z)-selectivity arises from syn-elimination during dehydration, favoring the less sterically hindered transition state .

Asymmetric Synthesis via Chiral Auxiliaries

For applications requiring high enantiomeric excess (e.g., pharmaceutical intermediates), asymmetric methods using chiral amines or organocatalysts have been explored. A notable example employs (S)-proline to induce enantioselective aldol condensation.

Typical Workflow

-

Catalyst : (S)-Proline (10 mol%).

-

Solvent : DMSO/water (9:1).

-

Temperature : 25°C.

| Metric | Value |

|---|---|

| Yield | 55% |

| ee (%) | 88 |

The proline-enamine intermediate directs facial selectivity, yielding the (Z)-isomer preferentially. While yields are moderate, this method avoids transition metals, simplifying purification.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Condensation | High yield, simple setup | Requires harsh dehydration | Industrial |

| Oxidation | High purity | Costly catalyst (OsO₄) | Lab-scale |

| Reductive Coupling | One-pot synthesis | Zn waste disposal | Pilot-scale |

| Asymmetric Synthesis | Enantioselectivity | Low yield | Research |

Q & A

Basic Research Question

- Storage : Keep under inert gas (N/Ar) at –20°C to prevent oxidation or moisture absorption.

- Handling : Use anhydrous solvents and glove boxes for air-sensitive reactions. Avoid prolonged exposure to light to prevent photodegradation .

Which chromatographic techniques are most suitable for assessing the purity of this compound, especially regarding isomer separation?

Advanced Research Question

- HPLC with Chiral Columns : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for (Z)/(E) isomer separation .

- GC-MS : Validates purity and detects volatile byproducts.

- TLC with UV/Visualization : Silica gel plates (hexane:ethyl acetate = 3:1) and iodine staining .

How does the compound’s conformation influence its reactivity under varying experimental conditions?

Advanced Research Question

The (Z)-configuration’s steric hindrance between methyl groups affects reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.